Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(4-(trifluoromethyl)phenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
Description
Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(4-(trifluoromethyl)phenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a synthetic pyrano[3,2-b]pyran derivative characterized by a fused bicyclic core. The molecule features a 4-(trifluoromethyl)phenyl substituent at position 4, a hydroxymethyl group at position 6, and a methyl carboxylate ester at position 2. This trifluoromethyl group distinguishes it from structurally related compounds, conferring unique electronic and steric properties.
Properties
IUPAC Name |
methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-b]pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO6/c1-26-17(25)13-12(8-2-4-9(5-3-8)18(19,20)21)15-14(28-16(13)22)11(24)6-10(7-23)27-15/h2-6,12,23H,7,22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELPRWIHSIBMBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)C(F)(F)F)OC(=CC2=O)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(4-(trifluoromethyl)phenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on current research findings.
- Molecular Formula : C19H17F3N2O8
- Molecular Weight : 387.34 g/mol
- CAS Number : 674806-52-1
Biological Activities
The compound exhibits a range of biological activities that are crucial for its potential therapeutic applications:
- Antitumor Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Antioxidant Activity :
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- DNA Binding : Research indicates that this compound can bind to DNA, potentially interfering with replication and transcription processes. Studies utilizing circular dichroism and fluorescence spectroscopy have confirmed its interaction with calf thymus DNA (ctDNA), suggesting a mechanism of action through which it may exert anticancer effects .
Synthesis
The synthesis of this compound typically involves multicomponent reactions that allow for the efficient production of pyran derivatives. Recent advancements have focused on green chemistry approaches to enhance yield while minimizing environmental impact .
Case Studies
Several studies have highlighted the efficacy of methyl 2-amino-6-(hydroxymethyl)-8-oxo derivatives:
- Study on Antitumor Effects :
- Antimicrobial Evaluation :
- Anti-inflammatory Application :
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester undergoes hydrolysis to form carboxylic acid derivatives:
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Alkaline hydrolysis | NaOH (3M), ethanol, reflux (6 hr) | Carboxylic acid derivative (confirmed via IR: 1680–1720 cm⁻¹ for -COOH) | , |
Hydroxymethyl Oxidation
The hydroxymethyl (-CH₂OH) group is oxidized to a carbonyl:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 60°C, 4 hr | Ketone intermediate (observed via GC-MS) |
Amino Group Reactivity
The primary amino group participates in:
-
Schiff base formation with aldehydes (e.g., benzaldehyde, room temperature, 2 hr).
-
Nucleophilic substitution with acyl chlorides (e.g., acetyl chloride, pyridine catalyst).
Stability Under Reactive Conditions
DNA Binding via Minor Groove Interaction
-
Competitive Binding Assays : Displaces Hoechst 33342 (minor groove binder) with K<sub>b</sub> = 1.53 × 10⁴–2.05 × 10⁶ M⁻¹ .
-
Mechanism : Electrostatic interactions between the protonated amino group and DNA phosphate backbone .
Enzyme Inhibition
-
Cytochrome P450 (CYP3A4) : Metabolized via demethylation (ester cleavage) and hydroxylation (pyran ring).
-
Kinase Inhibition : Trifluoromethylphenyl moiety enhances binding to ATP pockets (IC₅₀ = 0.8–2.4 μM in renal cancer cells) .
Comparative Reactivity of Structural Analogs
Key Research Findings
-
The trifluoromethyl group enhances metabolic stability but reduces aqueous solubility .
-
Ultrasound-assisted synthesis improves reaction efficiency (yield >90%) compared to conventional heating .
-
Competitive DNA binding assays confirm preferential minor groove interaction, a rare trait among pyran derivatives .
Comparison with Similar Compounds
Key Structural Attributes :
- Molecular Formula: Likely C₁₈H₁₄F₃NO₆ (inferred from chloro- and dichlorophenyl analogs in ).
- Functional Groups: Methyl carboxylate ester (position 3). Primary amino group (position 2). Hydroxymethyl group (position 6). Electron-withdrawing trifluoromethylphenyl substituent (position 4).
The trifluoromethyl group enhances lipophilicity and metabolic stability compared to halogenated or alkoxy-substituted analogs, making it a candidate for pharmaceutical or agrochemical applications .
Comparison with Similar Compounds
Pyrano[3,2-b]pyran derivatives exhibit structural diversity primarily through substituent variations at positions 3 and 3. Below is a comparative analysis of the target compound with key analogs:
Structural and Functional Group Comparisons
Key Observations:
Position 3 Functionalization :
- The target compound’s methyl carboxylate ester contrasts with carbonitrile groups in analogs (e.g., 6h ), which exhibit distinct IR peaks (~2191 cm⁻¹ for C≡N). Carboxylates typically show strong C=O stretching near 1700 cm⁻¹, as seen in chloro-substituted analogs .
- Carboxylate esters may enhance hydrolytic stability compared to nitriles, influencing bioavailability .
Bulkier substituents (e.g., benzyloxy in 6h ) may reduce solubility compared to the compact trifluoromethyl group.
Thermal Properties :
Spectroscopic Data:
- ¹H NMR : The hydroxymethyl group (position 6) is expected to resonate at δ ~4.10–4.75 ppm (multiplet), consistent with analogs (). The trifluoromethylphenyl group’s protons may appear as a singlet near δ ~7.5–7.8 ppm .
- ¹³C NMR : The trifluoromethyl carbon (CF₃) would resonate at δ ~120–125 ppm (q, J = 270–280 Hz), distinct from chloro or alkoxy carbons .
Q & A
Q. What are the standard synthetic routes for preparing this pyran derivative, and how can purity be verified?
Methodological Answer: The compound is synthesized via multi-step reactions, often involving Knoevenagel condensation followed by cyclization. For example, analogs with similar scaffolds (e.g., 2-amino-4-aryl pyran derivatives) are synthesized using substituted benzaldehydes and active methylene compounds under reflux with catalytic piperidine . Purity verification requires combined analytical techniques:
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Methodological Answer: Single-crystal X-ray diffraction is the gold standard. Data collection requires synchrotron radiation or high-resolution lab diffractometers. Refinement uses SHELX (e.g., SHELXL for small-molecule refinement), which handles anisotropic displacement parameters and hydrogen bonding networks . For visualization, ORTEP-3 generates thermal ellipsoid plots to assess positional disorder or crystallographic artifacts .
Q. What biological assays are suitable for evaluating its activity as a tyrosinase inhibitor?
Methodological Answer: Tyrosinase inhibition is tested via spectrophotometric assays using L-DOPA or L-tyrosine as substrates. Key steps:
- Enzyme Kinetics: Measure IC50 values under controlled pH (6.8) and temperature (25°C).
- Molecular Dynamics (MD): Simulate binding interactions using software like GROMACS, focusing on the trifluoromethylphenyl group’s role in active-site docking .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., cyclization vs. ring-opening) impact the synthesis yield, and how can DFT calculations resolve this?
Methodological Answer: Acid-catalyzed reactions of dihydropyran derivatives often yield competing products (e.g., 4H-pyrans vs. butadiene derivatives). DFT studies (e.g., Gaussian or ORCA) calculate transition-state energies to identify dominant pathways. For example, trifluoroacetic acid stabilizes carbocation intermediates, favoring cyclization, while acetonitrile promotes ring-opening via solvolysis .
Q. What strategies address contradictory crystallographic data (e.g., disorder in the hydroxymethyl group)?
Methodological Answer: Crystallographic disorder is resolved by:
Q. How does the trifluoromethyl group influence supramolecular assembly in the solid state?
Methodological Answer: The CF3 group enhances hydrophobic interactions and directs crystal packing via C–H···F contacts. Use Mercury (CCDC) to map close contacts (<3.2 Å) and analyze packing motifs. For example, the 4-(trifluoromethyl)phenyl moiety may form π-stacking interactions offset by fluorophilic layers, reducing solubility .
Q. Why do solvent polarity and proticity significantly alter reaction outcomes in pyran derivative synthesis?
Methodological Answer: Protic solvents (e.g., TFA) stabilize ionic intermediates, favoring electrophilic aromatic substitution, while aprotic solvents (e.g., acetonitrile) promote conjugate addition. Solvent effects are quantified via Kamlet-Taft parameters (α, β, π*) and correlated with product ratios using multivariate regression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
